molecular formula C13H17N3 B13927347 N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine

Cat. No.: B13927347
M. Wt: 215.29 g/mol
InChI Key: AFAGLJFOWIEVHY-UHFFFAOYSA-N
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Description

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine (CAS 440102-45-4) is a proprietary organic compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol. It is supplied as a high-purity solid for research and development applications. This compound is explicitly intended for use in laboratory research and is not for diagnostic or therapeutic uses in humans or animals. This molecule is of significant research interest due to its structural features, which combine a 1,2-propanediamine backbone with an isoquinoline moiety. Compounds with similar structures, particularly those featuring substituted diamine groups, are frequently investigated as potential ligands for biological targets . Recent patent literature highlights that small molecules capable of binding to targets like TDP-43 are being explored for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Frontotemporal Dementia . The presence of the nitrogen-containing isoquinoline ring system in this compound suggests potential for interaction with various enzymatic sites and neuronal receptors, making it a candidate for probing disease mechanisms in neurological disorders . All products are for research and development use only and must be handled by technically qualified individuals. This product is not intended for use in foods, drugs, cosmetics, or consumer products of any kind.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-N-isoquinolin-1-yl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C13H17N3/c1-13(2,14)9-16-12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,9,14H2,1-2H3,(H,15,16)

InChI Key

AFAGLJFOWIEVHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=CC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine typically involves the catalytic amination of precursor alcohols or epoxides to introduce the diamine functionality. The key challenges include selective amination, control of stereochemistry, and incorporation of the isoquinolinyl group.

Catalytic Amination of 2-Amino-2-methyl-1-propanol

One well-documented approach involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen atmosphere using Raney nickel as a catalyst in an autoclave reactor. This method is notable for its simplicity, high yield, and suitability for continuous industrial production.

Process Summary:

  • Raw Material: 2-amino-2-methyl-1-propanol
  • Catalyst: Raney nickel
  • Reaction Conditions:
    • Temperature: 160–220 °C
    • Pressure: 2–3 MPa hydrogen pressure
    • Reaction time: 6–15 hours
    • Use of liquefied ammonia as solvent and reactant
  • Procedure:
    • Charge 2-amino-2-methyl-1-propanol and Raney nickel catalyst into a high-pressure autoclave.
    • Replace air with hydrogen and vacuumize the system.
    • Introduce liquefied ammonia and hydrogen gas.
    • Maintain reaction conditions for the specified time.
    • Cool, filter to remove catalyst, and purify the product by rectification.

Outcomes:

  • Conversion efficiency ranges from approximately 55% to 64%.
  • Selectivity for 2-methyl-1,2-propanediamine is around 80–86%.

Representative Data Table:

Embodiment 2-Amino-2-methyl-1-propanol (g) Raney Ni Catalyst (g) H2 Pressure (MPa) Temperature (°C) Reaction Time (h) Conversion Efficiency (%) Selectivity (%)
1 110 3.3 2 185 8 55.2 81.0
2 95 2.9 3 195 8 59.5 85.6
3 95 4.8 3 185 12 63.5 83.8
4 95 2.9 3 205 12 57.5 80.8

Table 1: Catalytic amination conditions and results for 2-methyl-1,2-propanediamine synthesis

Gas-Solid Phase Reaction Using Propylene Oxide and Ammonia-Hydrogen Mixture

Another industrially relevant method involves the gas-solid phase reaction of propylene oxide with an ammonia-hydrogen gas mixture over a fixed bed catalyst, typically supported on H-ZSM-5 molecular sieve impregnated with metals such as nickel, molybdenum, and palladium.

Process Highlights:

  • Raw Materials: Propylene oxide, ammonia, hydrogen
  • Catalyst: H-ZSM-5 molecular sieve with 20% Ni, 3% Mo, 0.1% Pd
  • Reaction Conditions:
    • Temperature: 150–200 °C
    • Pressure: 0.6–1.0 MPa
    • Hydrogen content: 3–50% of gas mixture
    • Continuous gas-solid phase reaction in a fixed bed reactor
  • Process Flow:
    • Propylene oxide is vaporized and mixed with ammonia-hydrogen gas.
    • The gas mixture passes through the fixed bed reactor where reaction occurs.
    • Products are condensed and separated; unreacted gases are recycled.
    • Byproducts such as monoisopropanolamine and diisopropanolamine are purified and sold.

Advantages:

  • Mild reaction conditions and continuous operation.
  • High conversion per pass and good selectivity.
  • Reduced corrosion and environmental pollution due to gas-phase operation and closed system.

Catalyst Preparation:

  • H-ZSM-5 molecular sieve is impregnated with metal salts of Ni, Mo, and Pd.
  • The catalyst is dried, roasted at 490 °C for 6 hours, and reduced under hydrogen at 460 °C for 24 hours.

Process Parameters Table:

Parameter Value/Range
Reaction Temperature 150–200 °C
Reaction Pressure 0.6–1.0 MPa
Hydrogen Content in Gas 3–50%
Catalyst Composition 20% Ni, 3% Mo, 0.1% Pd on H-ZSM-5
Catalyst Preparation Temp. 490 °C (roasting), 460 °C (reduction)
Reaction Mode Continuous gas-solid phase

Table 2: Gas-solid phase reaction parameters for 1,2-propanediamine synthesis

Intermediate Preparation and Functionalization for Isoquinolinyl Substitution

While direct literature on the preparation of this compound is limited, related synthetic routes involve preparing protected intermediates such as tert-butoxycarbonylamino derivatives and subsequent functionalization steps to introduce the isoquinolinyl moiety.

Typical Steps:

  • Preparation of protected amino acid derivatives (e.g., tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid).
  • Hydrolysis and further functional group transformations under mild conditions.
  • Coupling reactions to attach isoquinolinyl groups.

These steps often involve standard peptide coupling chemistry and protecting group strategies to ensure selectivity and yield.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Catalytic Amination of 2-amino-2-methyl-1-propanol Raney Ni catalyst, high-pressure autoclave, hydrogen atmosphere High yield, simple steps, continuous operation Requires high-pressure equipment, catalyst handling
Gas-Solid Phase Reaction with Propylene Oxide Fixed bed reactor, H-ZSM-5 supported Ni-Mo-Pd catalyst, gas phase Mild conditions, continuous, low corrosion, byproduct valorization Complex catalyst preparation, gas handling
Intermediate Functionalization for Isoquinolinyl Group Use of protected amino acid derivatives, coupling chemistry Selective functionalization, modular Multi-step, requires protection/deprotection

Chemical Reactions Analysis

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name Substituents Key Applications/Properties References
N,N'-Disalicylidene-1,2-propanediamine Salicylidene groups at N1 and N2 Metal deactivator in aviation fuels; chelates Cu, stabilizes hydrocarbons .
2-Methyl-1,2-propanediamine Methyl at 2-position, NH₂ at N1 and N2 Precursor for porous organic cages (e.g., CC13); flammable, air-sensitive .
N2,N2-Dimethyl-1,2-propanediamine Dimethyl at N2, NH₂ at N1 Intermediate in peptide modification (e.g., Dmp group in micrococcin biosynthesis) .
N,N,N',N'-Tetramethyl-1,2-diaminopropane Tetramethyl groups at N1 and N2 High-purity reagent for organic synthesis; low boiling point (72°C) .
1,2-Diamino-2-methylpropane Methyl at 2-position, NH₂ at N1 and N2 Flammable, causes skin burns; used in coordination chemistry .

Functional Differences and Research Findings

Metal Chelation Efficiency
  • N,N'-Disalicylidene-1,2-propanediamine (MDA): Demonstrated high efficacy in stabilizing aviation fuels by sequestering Cu²⁺, reducing oxidative degradation by >50% . However, its metal complexes may poison catalytic converters or emit pollutants .

Biological Activity

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological properties. The compound can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This structure includes an isoquinoline moiety, which is often associated with various pharmacological effects.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular functions.
  • Receptor Modulation : It may act as a modulator of specific receptors involved in neurotransmission and other signaling pathways.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific kinases
Neuroprotective EffectsReduced neuronal death in models of neurodegeneration

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various strains of bacteria. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

2. Cytotoxicity in Cancer Research

In vitro studies using human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis. The mechanism was linked to the activation of caspases, which are essential for the apoptotic pathway.

3. Neuroprotection

Research focusing on neurodegenerative diseases found that the compound provided neuroprotective effects in models of oxidative stress. It was observed to reduce neuronal cell death and improve survival rates in cultured neurons exposed to neurotoxic agents.

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